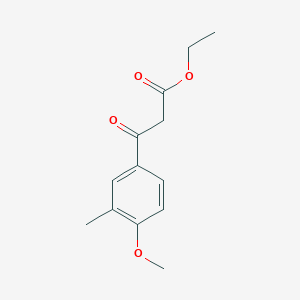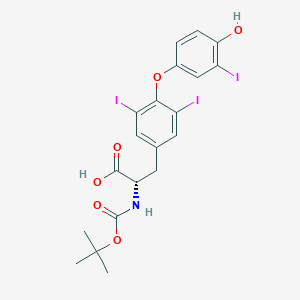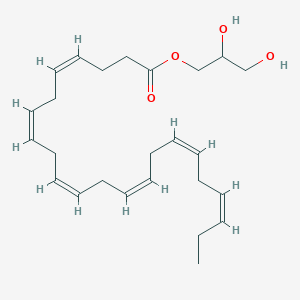![molecular formula C10H6N4O2 B3101934 Tetrazolo[1,5-a]quinoline-5-carboxylic acid CAS No. 140455-60-3](/img/structure/B3101934.png)
Tetrazolo[1,5-a]quinoline-5-carboxylic acid
Overview
Description
Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound that combines the structural features of tetrazole and quinolineThe fusion of the tetrazole ring with the quinoline moiety enhances its chemical stability and biological activity, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a derivative of tetrazoloquinoline, a class of compounds known for their diverse biological activities . , suggesting that this could be a potential target.
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with biological targets in a similar manner to carboxylic acids, potentially influencing receptor-ligand interactions .
Biochemical Pathways
Given the potential role of tetrazoloquinolines as protein kinase ck2 inhibitors , it’s plausible that the compound could influence pathways regulated by this enzyme, including cell growth and proliferation, apoptosis, and stress response .
Pharmacokinetics
Information on the pharmacokinetics of this compound is currently unavailable. Tetrazoles are known to be more soluble in lipids than carboxylic acids , which could potentially enhance their bioavailability and ability to penetrate cell membranes.
Result of Action
Tetrazoloquinolines have been associated with a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid can be synthesized through several methods:
From 2-chloroquinoline: This method involves the reaction of 2-chloroquinoline with sodium azide, followed by cyclization to form the tetrazole ring.
From 2-hydrazinylquinoline derivatives: Diazotization of 2-hydrazinylquinoline derivatives followed by cyclization can also yield this compound.
Intramolecular cyclocondensation: This method involves the cyclocondensation of 2-azidoarylidenes to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Tetrazolo[1,5-a]quinoline-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoline-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
tetrazolo[1,5-a]quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBTZARDLEVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3101865.png)







![(3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)
